N,N-Bis(2-hydroxyethyl)formamide
Description
Significance and Context in Contemporary Organic Chemistry
In modern organic chemistry, N,N-Bis(2-hydroxyethyl)formamide serves as a valuable intermediate and reagent. Its bifunctional nature, possessing both hydroxyl and amide moieties, allows it to participate in a range of chemical transformations. The hydroxyethyl (B10761427) groups can undergo reactions such as oxidation to form aldehydes or carboxylic acids, and nucleophilic substitution to produce ethers or esters. The formamide (B127407) group can be reduced to yield corresponding amines. This reactivity profile makes it a versatile building block in the synthesis of more complex molecules and biologically active compounds.
The presence of the hydroxyethyl groups also confers solubility in polar solvents like water and alcohols, which can be advantageous in various reaction and purification processes. Its role as a solvent, particularly for biochemical assays, is also an area of application.
Historical Perspectives on Formamide Derivatives
Formamide (HCONH2), the simplest amide, has a long history in chemical synthesis, dating back to its production from formic acid and ammonia. wikipedia.org Over time, research has expanded to a wide array of formamide derivatives, where one or both hydrogen atoms on the nitrogen are replaced by other functional groups. These derivatives often exhibit distinct physical and chemical properties compared to the parent formamide.
For instance, N-methylformamide (NMF) and N,N-dimethylformamide (DMF) are well-studied formamide derivatives known for their high boiling points and utility as solvents. nih.gov The study of these simpler analogs has provided a foundation for understanding the behavior of more complex derivatives like this compound. The investigation into formamide and its derivatives has also extended into prebiotic chemistry, where formamide has been proposed as a potential solvent and precursor for the synthesis of biomolecules on early Earth. wikipedia.orgwikipedia.org
Scope of Academic Inquiry for this compound
Current academic research on this compound is multifaceted. A primary area of investigation is its synthesis. The most common laboratory and industrial method involves the reaction of formamide with 2-chloroethanol (B45725) under acidic catalysis. Alternative synthetic routes, such as the catalytic conversion of carbon dioxide and diethanolamine (B148213), are also being explored. chemicalbook.com
Another significant focus is the detailed characterization of its physical and chemical properties. This includes spectroscopic analysis to elucidate its molecular structure and thermal analysis to determine its stability. Furthermore, its application as a chemical intermediate in the synthesis of novel compounds and its potential use in material science are active areas of research.
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)formamide | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6(5-9)2-4-8/h5,7-8H,1-4H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSGSYOSSBGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044625 | |
| Record name | N,N-Bis(2-hydroxyethyl)formamide | |
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Molecular Weight |
133.15 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25209-66-9 | |
| Record name | N,N-Bis(2-hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25209-66-9 | |
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| Record name | N,N-Bis(2-hydroxyethyl)formamide | |
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| Record name | N,N-Bis(2-hydroxyethyl)formamide | |
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| Record name | Formamide, N,N-bis(2-hydroxyethyl)- | |
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| Record name | N,N-Bis(2-hydroxyethyl)formamide | |
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| Record name | N-N-bis(2-hydroxyethyl)formamide | |
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| Record name | N,N-BIS(2-HYDROXYETHYL)FORMAMIDE | |
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Synthetic Methodologies and Innovations for N,n Bis 2 Hydroxyethyl Formamide
Classical and Established Synthetic Routes
The traditional and most widely documented method for synthesizing N,N-Bis(2-hydroxyethyl)formamide involves the reaction of formamide (B127407) with a halogenated alcohol. This approach is favored for its directness and relatively high yields.
Esterification/Substitution of Formamide with Halogenated Alcohols
Catalytic Systems in Classical Synthesis
Acid catalysts are crucial in this synthetic route to promote the esterification/substitution reaction. While various strong acids can be employed, sulfuric acid is a commonly used catalyst for this process. The acidic environment protonates the hydroxyl group of the alcohol, making it a better leaving group and thereby facilitating the nucleophilic attack by the formamide. Other acidic catalysts that can be utilized in similar N-alkylation reactions include other mineral acids and Lewis acids, though specific examples for this exact reaction are not extensively documented in publicly available literature.
Optimization of Reaction Conditions and Yield
| Parameter | Typical Condition | Notes |
| Reactants | Formamide, 2-Chloroethanol (B45725) | Stoichiometric ratio influences product distribution. |
| Catalyst | Acid catalyst (e.g., H₂SO₄) | Essential for promoting the reaction. |
| Solvent | Often neat or in an acidic aqueous/alcoholic medium | The choice of solvent can affect reaction rate and product purity. |
| Temperature | Moderate heating (e.g., 60-100°C) | Controls the rate of reaction. |
| Product Isolation | Distillation or crystallization | Purification is necessary to remove unreacted starting materials and byproducts. |
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. For this compound, a promising advanced route involves the use of carbon dioxide (CO₂) as a C1 building block.
Catalytic Conversion utilizing Carbon Dioxide and Water
This innovative approach focuses on the formylation of diethanolamine (B148213) using carbon dioxide, which can be considered a renewable and non-toxic carbon source. While the direct use of CO₂ and water for the synthesis of this compound is still an area of ongoing research, the formylation of amines with CO₂ in the presence of a reducing agent has been demonstrated for a variety of amines and serves as a model for this sustainable pathway.
The general transformation involves the reaction of an amine with CO₂ and a reducing agent, typically a hydrosilane or hydrogen gas, in the presence of a catalyst.
General Reaction: Amine + CO₂ + Reducing Agent --(Catalyst)--> Formamide
For the synthesis of this compound, diethanolamine would be the starting amine.
Specific Application: Diethanolamine + CO₂ + Reducing Agent --(Catalyst)--> this compound
Recent research has highlighted the potential of bimetallic nickel-iron nitride heterostructures to catalyze the conversion of CO₂ and H₂O to formamide compounds under relatively mild conditions (around 100 °C and moderate pressure). This method is advantageous as it avoids the need for synthetic hydrogen and nitrogen gases. However, its application for producing specific derivatives like this compound is still under investigation and requires further optimization for industrial-scale production.
More established catalytic systems for the N-formylation of amines with CO₂ often employ transition metal catalysts or organocatalysts. For instance, ruthenium-based catalysts have shown high activity and selectivity in the formylation of various amines with CO₂ and H₂. nih.govresearchgate.net Studies on the formylation of diethylamine, a structurally similar secondary amine, have demonstrated high conversions (up to 99%) and selectivities (90-98%) using a Ru catalyst with a bidentate phosphine (B1218219) ligand at 150°C. researchgate.net The reaction conditions, such as temperature and the partial pressures of CO₂ and H₂, significantly influence the catalytic activity and selectivity. researchgate.net
Organocatalysts, such as N-heterocyclic carbenes (NHCs), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been effectively used for the formylation of amines with CO₂ and a hydrosilane reducing agent. nih.gov These metal-free systems offer an environmentally benign alternative. For example, various amines have been successfully formylated with yields up to 99% using such organocatalysts under mild conditions. nih.gov
The proposed mechanism for these catalytic reactions generally involves the activation of the reducing agent (e.g., hydrosilane) by the catalyst, followed by the insertion of CO₂ to form a reactive intermediate, such as a silyl (B83357) formate. This intermediate then reacts with the amine to yield the corresponding formamide. In some cases, the amine can first react with CO₂ to form a carbamate, which is then reduced.
While specific data tables for the synthesis of this compound via this sustainable route are not yet widely available, the extensive research on the formylation of other amines provides a strong foundation for its future development and optimization.
| Catalyst System | Amine Substrate | Reducing Agent | Yield of Formamide | Reference |
| Ruthenium-pincer complex | Various amines | H₂ | Up to 1,940,000 TON | nih.gov |
| RuCl₂(dppe)₂ | Morpholine (B109124) | H₂ | High selectivity | researchgate.net |
| Nitrogen-doped graphene | Aniline | PhSiH₃ | >99% | nih.gov |
| TBD (organocatalyst) | Morpholine | PhSiH₃ | 65% | nih.gov |
| DBU (organocatalyst) | Morpholine | PMHS | High yield | rsc.org |
Investigation of Bimetallic Catalysts
Recent research has explored the use of bimetallic catalysts to synthesize formamide derivatives. For instance, bimetallic nickel-iron nitride heterostructures have demonstrated the ability to catalyze the direct conversion of carbon dioxide (CO2) and water into formamide compounds under relatively mild hydrothermal conditions. While this approach is still in the research phase for producing specific compounds like this compound, it presents a promising green alternative by avoiding the use of synthetic hydrogen and nitrogen gases.
The development of supported bimetallic catalysts through methods like ball milling is also gaining traction. nih.gov This solvent-free technique allows for the direct synthesis of supported metal and bimetallic nanoparticles from coarse powders of the metal and oxide support. nih.gov The resulting materials, such as PdAu and CuAu alloys on supports like MgO, have shown catalytic activity in various reactions, indicating their potential for future applications in formamide synthesis. nih.gov The seed-mediated growth method is another effective strategy for creating bimetallic nanocrystals with well-defined structures, which can enhance catalytic activity and selectivity. mdpi.com
| Catalyst Type | Precursors/Reactants | Support | Key Findings |
| Nickel-iron nitride heterostructures | CO2, H2O | - | Catalyzes direct conversion to formamide compounds under mild hydrothermal conditions. |
| Pd-based bimetallic nanocrystals (e.g., PdM where M=Ni, Zn, Ga, In, Sn, Pb) | Metal acetylacetonates, Oleylamine, Trioctylphosphine | TiO2 | Tin- or gallium-doping improves catalyst performance for direct H2O2 synthesis, a related field of catalysis. chemistryviews.org |
| PdAu and CuAu alloys | Metal powders | MgO, Yttria-stabilized zirconia | Supported alloy nanoparticles can be formed by ball milling, showing catalytic activity. nih.gov |
Mechanistic Studies of CO₂ Reduction and Formamide Formation
The reaction of amines with CO₂ and a reducing agent like H₂ is a common pathway to produce formamides. scispace.comnih.gov The mechanism involves the N-formylation of the amine. nih.gov Catalytic systems, such as an ionic liquid combined with a palladium/carbon (Pd/C) catalyst, have been shown to selectively produce formamides from cyclic amines and CO₂/H₂. scispace.comnih.govresearchgate.net The ionic liquid is believed to form an adduct with the formamide, which, in conjunction with the Pd/C catalyst, facilitates the reaction. scispace.comresearchgate.net
The atmospheric oxidation of compounds like aminomethanol, initiated by hydroxyl radicals (O˙H), can also lead to the formation of formamide. nih.gov This process involves a series of rapid reactions, highlighting the environmental pathways that can result in formamide production. nih.gov
One-Pot Solvent-Free Syntheses from Triglycerides
Heterogeneous Catalysis with Metal-Doped Nanomaterials
A significant advancement in the synthesis of N,N-Bis(2-hydroxyethyl) alkylamides, which are structurally related to this compound, is the development of a one-pot, solvent-free method using triglycerides and diethanolamine. mdpi.comresearchgate.net This process utilizes heterogeneous catalysts, specifically transition metal-doped calcium oxide (CaO) nanocrystalline materials. mdpi.comresearchgate.net Among the various catalysts tested, zinc-doped CaO nanospheroids (Zn/CaO) have proven to be the most efficient. mdpi.comresearchgate.net
This catalyst facilitates the complete conversion of natural triglycerides into fatty acid diethanolamides within 30 minutes at a reaction temperature of 90°C. mdpi.comresearchgate.net A notable advantage of the Zn/CaO catalyst is its recyclability; it can be used for up to six consecutive reaction cycles without a significant loss of catalytic activity. mdpi.comresearchgate.net The effectiveness of the catalyst is attributed to the presence of both CaO and Ca(OH)₂ phases. mdpi.com
| Catalyst | Triglyceride Source | Temperature (°C) | Conversion Time (min) | Key Outcome |
| Zn-doped CaO nanospheroids | Jatropha oil | 90 | 30 | Complete conversion to fatty acid diethanolamide. mdpi.comresearchgate.net |
| Zn-doped CaO nanospheroids | Various triglycerides | Room Temperature | - | Showed complete conversion. mdpi.comresearchgate.net |
Kinetic Studies of Aminolysis Reactions
The aminolysis of triglycerides to form N,N-Bis(2-hydroxyethyl) alkylamides has been found to follow a pseudo-first-order kinetic model. mdpi.comresearchgate.net For the aminolysis of jatropha oil using a Zn/CaO catalyst, the first-order rate constant was determined to be 0.171 min⁻¹. mdpi.comresearchgate.net The activation energy (Ea) for this reaction was calculated to be 47.8 kJ mol⁻¹, with a pre-exponential factor (A) of 4.75 x 10⁸ min⁻¹. mdpi.comresearchgate.net These kinetic parameters indicate a highly efficient catalytic process. mdpi.com
Kinetic studies have also been conducted on the aminolysis of poly(ethylene terephthalate) (PET) with monoethanolamine to produce bis(hydroxyethyl) terephthalamide (B1206420) (BHETA), a compound with structural similarities to the target molecule. ippi.ac.ir These studies, performed without a catalyst, confirmed a first-order kinetics regime and provided crucial data for designing industrial-scale recycling processes. ippi.ac.ir
| Reaction | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) | Pre-exponential Factor (A) |
| Aminolysis of Jatropha Oil with Zn/CaO | Pseudo-first-order | 0.171 min⁻¹ | 47.8 kJ mol⁻¹ | 4.75 x 10⁸ min⁻¹ |
| Aminolysis of PET with Monoethanolamine | First-order | - | Lower with jacket heating vs. microwave | - |
Industrial Scale Synthesis and Process Optimization
Continuous Reactor Configurations
For industrial-scale production, continuous reactor configurations are often favored to enhance economic and environmental performance. The synthesis of this compound can be carried out in continuous reactors where reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction parameters such as temperature and pressure, leading to more consistent product quality and higher yields.
The use of microreactors in a continuous flow system has been investigated for the synthesis of related compounds like β-hydroxyethyl hydrazine. rsc.org This research highlights the importance of understanding process behaviors and impurity formation to optimize reaction conditions for industrial-scale production. rsc.org Factors such as the molar ratio of reactants, temperature, pressure, and mixing efficiency were found to significantly influence the formation of by-products. rsc.org These findings provide valuable insights for the design and optimization of continuous processes for producing this compound.
Reaction Medium and Solvent Recycling Strategies for this compound Synthesis
The synthesis of this compound is primarily achieved through the formylation of diethanolamine with formic acid. In this context, the reaction medium can vary significantly, with each choice presenting distinct advantages and challenges.
Solvent-Free Synthesis
In some N-formylation processes, reactions are conducted under solvent-free, or "neat," conditions. This approach is often favored for its environmental benefits, as it eliminates the need for a separate solvent, thereby reducing waste and simplifying product work-up. In the case of this compound synthesis, using an excess of formic acid can allow it to function as both a reactant and the reaction medium. This method can be highly efficient, driving the reaction towards completion. For other amine formylations, heating the amine and formic acid mixture to around 80°C has been shown to produce formamides in good to excellent yields nih.gov.
Use of Organic Solvents and Azeotropic Water Removal
To achieve high yields, it is often necessary to remove the water formed during the formylation of diethanolamine. One effective method is azeotropic distillation, which involves the use of an organic solvent that forms a low-boiling azeotrope with water wikipedia.orgslideshare.net. Toluene (B28343) is a commonly employed solvent for this purpose. The reaction mixture of diethanolamine, formic acid, and toluene is heated to reflux, and the water-toluene azeotrope is collected in a Dean-Stark trap. The denser water separates at the bottom of the trap, while the toluene can be continuously returned to the reaction vessel, effectively driving the equilibrium towards the formation of this compound.
The choice of an appropriate solvent is crucial for the success of this technique. The ideal solvent should be immiscible with water, chemically inert under the reaction conditions, and have a boiling point that allows for efficient azeotropic removal of water.
| Reaction Medium | Key Features | Research Findings |
| Solvent-Free (Excess Formic Acid) | Formic acid acts as both reactant and solvent. Environmentally friendly due to the absence of additional solvents. | For general amine formylations, heating the amine and formic acid mixture can lead to high yields of the corresponding formamide. nih.gov |
| Toluene with Azeotropic Removal of Water | Facilitates the removal of water as a byproduct, driving the reaction equilibrium towards product formation. | Toluene is a common solvent for N-formylation reactions, where a Dean-Stark trap is used to separate the water-toluene azeotrope, allowing for the continuous removal of water and achieving higher product yields. |
| Aqueous Media | In related amide syntheses, water has been used as a solvent, which can enhance product purity through precipitation. | While not the primary method for this compound, in the synthesis of similar compounds like N,N'-bis(2-hydroxyethyl)oxamide, an aqueous medium improves product purity. The solvent can then be recovered via distillation. |
Solvent Recycling Strategies
The economic and environmental viability of large-scale production of this compound heavily relies on the ability to recover and reuse solvents. Distillation is the most prevalent and versatile method for solvent recovery in the chemical industry baronblakeslee.netdaetwyler-usa.comist.itphxequip.comsolventwasher.com.
Distillation-Based Recovery:
Simple and Fractional Distillation: For solvents with significantly different boiling points from the reaction components and impurities, simple or fractional distillation can be employed for purification ist.it.
Vacuum Distillation: For high-boiling or temperature-sensitive solvents, vacuum distillation is utilized to lower the boiling point and prevent thermal degradation ist.it.
Azeotropic Distillation: In syntheses employing azeotropic water removal, the entrainer solvent (e.g., toluene) is inherently recycled within the process via the Dean-Stark apparatus. After the reaction is complete, the solvent can be fully recovered from the reaction mixture by distillation. Similarly, if an excess of formic acid is used, the formic acid/water azeotrope can be recovered through distillation google.com.
Phase Separation:
In reactions involving amines, phase separation can be an effective technique for solvent recovery. After the reaction, the mixture may separate into distinct aqueous and organic phases. This allows for a straightforward separation of the solvent from the product and unreacted starting materials. The choice of solvent can be tailored to induce this phase separation, simplifying the downstream processing. For instance, in CO2 capture processes using amine solutions, phase separation is a key step for solvent regeneration researchgate.netacs.orgresearchgate.net.
The selection of a suitable solvent and a corresponding recycling strategy is a critical optimization parameter in the synthesis of this compound, with significant implications for process efficiency, cost-effectiveness, and environmental impact.
Chemical Reactivity and Transformation Pathways of N,n Bis 2 Hydroxyethyl Formamide
Oxidation Reactions of Hydroxyethyl (B10761427) Moieties
The primary alcohol groups of the hydroxyethyl moieties in N,N-Bis(2-hydroxyethyl)formamide can be oxidized to yield either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions employed.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), can selectively oxidize the primary alcohols to aldehydes. This transformation would yield N,N-bis(2-oxoethyl)formamide.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the complete oxidation of the hydroxyethyl groups to carboxylic acids, resulting in the formation of N,N-bis(carboxymethyl)formamide. The reaction with potassium permanganate is often carried out in a basic aqueous solution, followed by acidification.
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | N,N-bis(2-oxoethyl)formamide | Dichloromethane (DCM), Room Temperature |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | N,N-bis(2-oxoethyl)formamide | Dichloromethane (DCM), Low Temperature (-78 °C to rt) |
| Potassium Permanganate (KMnO₄) | N,N-bis(carboxymethyl)formamide | Aqueous NaOH, Heat; then H₃O⁺ |
| Chromic Acid (H₂CrO₄) | N,N-bis(carboxymethyl)formamide | Acetone, H₂SO₄ (Jones reagent) |
Reduction Pathways of the Formamide (B127407) Functional Group
The formamide functional group in this compound can be reduced to a methylamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction converts the carbonyl group of the formamide into a methylene (B1212753) group (-CH₂-), yielding N,N-Bis(2-hydroxyethyl)methanamine. It is important to note that LiAlH₄ will also reduce any ester or carboxylic acid groups present in the molecule. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are also effective for the reduction of amides.
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | N,N-Bis(2-hydroxyethyl)methanamine | Tetrahydrofuran (THF), Reflux; then H₂O workup |
| Borane-Tetrahydrofuran (BH₃·THF) | N,N-Bis(2-hydroxyethyl)methanamine | Tetrahydrofuran (THF), Reflux; then acidic workup |
Nucleophilic Substitution Reactions Involving Hydroxyethyl Groups
The hydroxyl groups of the hydroxyethyl moieties are susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups. A common strategy involves the conversion of the hydroxyl groups into better leaving groups, such as tosylates or halides, followed by reaction with a nucleophile.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield N,N-bis(2-acetoxyethyl)formamide.
Halogenation: The hydroxyl groups can be converted to alkyl chlorides by reacting with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct. This reaction would produce N,N-bis(2-chloroethyl)formamide.
| Reagent | Intermediate/Product | Typical Conditions |
| Acetic Anhydride / Pyridine | N,N-bis(2-acetoxyethyl)formamide | 0 °C to Room Temperature |
| Thionyl Chloride (SOCl₂) | N,N-bis(2-chloroethyl)formamide | Pyridine or neat, Heat |
| p-Toluenesulfonyl chloride (TsCl) | N,N-bis(2-tosyloxyethyl)formamide | Pyridine, 0 °C to Room Temperature |
Other Characteristic Reactions and Functional Group Transformations
Hydrolysis: The formamide bond can be hydrolyzed under acidic or basic conditions to yield diethanolamine (B148213) and formic acid (or its salt). Acidic hydrolysis is typically carried out with a strong acid like hydrochloric acid in water, while basic hydrolysis can be performed with a strong base such as sodium hydroxide.
Dehydration: While not a common reaction for this specific molecule, under certain conditions, intramolecular or intermolecular dehydration could potentially occur, leading to the formation of morpholine (B109124) derivatives or larger cyclic structures, although this would likely require specific catalysts and conditions to control the outcome.
| Reaction | Reagents | Products |
| Acidic Hydrolysis | HCl (aq), Heat | Diethanolamine hydrochloride, Formic acid |
| Basic Hydrolysis | NaOH (aq), Heat | Diethanolamine, Sodium formate |
Applications in Materials Science and Polymer Chemistry
N,N-Bis(2-hydroxyethyl)formamide as a Plasticizer
As a plasticizer, this compound (BHF) is introduced into polymer matrices to increase their flexibility, workability, and distensibility. This is achieved by reducing the intermolecular forces between the polymer chains. In the context of biodegradable polymers, BHF presents a promising alternative to more traditional plasticizers like glycerol (B35011), offering unique advantages in the final properties of the material.
The primary application explored for BHF as a plasticizer is in the creation of thermoplastic starch (TPS). researchgate.net Native starch is a brittle and semi-crystalline material that cannot be processed thermoplastically without the addition of plasticizers that disrupt its granular structure. coacechemical.comnih.gov BHF has been synthesized and effectively used to transform corn starch into a flexible thermoplastic material suitable for film applications. researchgate.netresearchgate.net
The efficacy of this compound as a plasticizer for starch is fundamentally linked to its ability to form hydrogen bonds. researchgate.net Starch is a polysaccharide composed of amylose (B160209) and amylopectin (B1267705), which are rich in hydroxyl (-OH) groups, leading to extensive intramolecular and intermolecular hydrogen bonding that confers rigidity to the native granules. nih.gov
BHF, possessing two hydroxyl groups and an amide group, can effectively compete with and disrupt the existing hydrogen bonds between starch macromolecules. researchgate.netrug.nl The formation of new, stable hydrogen bonds between the plasticizer and the starch chains is crucial for effective plasticization. rug.nlnorthwestern.edu Fourier-transform infrared (FT-IR) spectroscopy studies have confirmed this strong hydrogen bond interaction between BHF and starch. researchgate.netresearchgate.net Research suggests that amide-containing plasticizers can form more stable and stronger hydrogen bonds with starch compared to polyols like glycerol, which contributes to inhibiting the retrogradation (recrystallization) of starch over time. researchgate.netrug.nl
For starch to become a true thermoplastic, its native granular structure must be completely destroyed. researchgate.net When heated in the presence of a plasticizer like BHF, the granules absorb the plasticizer, swell, and ultimately rupture, allowing the amylose and amylopectin chains to melt and form a continuous polymer matrix.
Scanning electron microscopy (SEM) analysis has demonstrated that the use of BHF as a plasticizer leads to the complete disruption of starch granules. researchgate.netresearchgate.net The resulting thermoplastic starch films exhibit a continuous and homogeneous phase, which is indicative of successful plasticization and is essential for achieving consistent material properties. researchgate.netresearchgate.net In general, a higher concentration of plasticizer tends to result in more homogeneous film morphologies. nih.gov
Native starch granules possess a semi-crystalline structure. mdpi.com The plasticization process, which involves breaking down the granular structure, significantly alters this crystallinity. The type of plasticizer used has a marked influence on the final crystalline structure of the thermoplastic starch. researchgate.netcoacechemical.com
X-ray diffraction (XRD) is used to characterize the crystallinity of both native starch and the resulting TPS films. researchgate.netresearchgate.net Studies show that when formamide-based plasticizers like BHF are used, the original diffraction peaks characteristic of the starch granules disappear, and the resulting material is substantially amorphous. coacechemical.com This contrasts with glycerol-plasticized TPS, where some crystalline structures may remain. coacechemical.com The ability of BHF to effectively inhibit recrystallization (retrogradation) results in a more stable amorphous structure, which is critical for maintaining the flexibility of the material over time. rug.nl
A significant drawback of many starch-based materials is their sensitivity to moisture, which can negatively impact their mechanical integrity and barrier properties. The choice of plasticizer plays a critical role in determining the water resistance of the final film.
Research has shown that thermoplastic starch films plasticized with this compound (referred to as BSF or BTPS) exhibit better water resistance compared to those plasticized with glycerol (GSF or GTPS). researchgate.netresearchgate.net Furthermore, the water vapor permeability (WVP) of BHF-plasticized films was found to be lower than that of glycerol-plasticized films. researchgate.net This suggests that BHF not only plasticizes the starch but also imparts a greater degree of moisture resistance to the final product, which is a significant advantage for packaging applications.
The mechanical properties of thermoplastic starch, such as tensile strength and elongation at break, are directly influenced by the plasticizer. An ideal plasticizer enhances flexibility (increases elongation) without excessively compromising strength.
The mechanical behavior of BHF-plasticized TPS shows a dependency on environmental conditions like relative humidity (RH). researchgate.net At low relative humidity, BHF-plasticized films have been reported to exhibit higher tensile strength than their glycerol-plasticized counterparts. researchgate.net Conversely, at high relative humidity, the elongation at break of BHF-plasticized films is superior. researchgate.net Other studies have indicated that while the tensile strengths of BHF-plasticized films may be lower than those made with glycerol, they consistently show a higher elongation at break, signifying greater flexibility. researchgate.net
Interactive Data Table: Comparative Properties of TPS Films
The table below summarizes the comparative properties of thermoplastic starch films plasticized with this compound (BHF) versus those plasticized with the more common plasticizer, Glycerol.
| Property | Plasticizer: this compound (BHF) | Plasticizer: Glycerol | Source(s) |
| Water Resistance | Better | Lower | researchgate.netresearchgate.net |
| Water Vapor Permeability | Lower | Higher | researchgate.net |
| Tensile Strength | Higher (at low RH); Lower (in some studies) | Lower (at low RH); Higher (in some studies) | researchgate.netresearchgate.net |
| Elongation at Break | Higher (especially at high RH) | Lower | researchgate.netresearchgate.net |
| Film Homogeneity | High (continuous phase) | High (continuous phase) | researchgate.netresearchgate.net |
| Crystallinity | Substantially amorphous | Can retain some crystallinity | coacechemical.com |
Comparative Studies with Other Plasticizers (e.g., Glycerol, N-(2-hydroxyethyl)formamide)
The efficacy of this compound as a plasticizer has been evaluated in comparison to more conventional plasticizers like glycerol and its structural analog, N-(2-hydroxyethyl)formamide (HF). These studies are crucial for understanding the structure-property relationships and identifying the unique advantages that BHF may offer.
In the context of thermoplastic starch (TPS), BHF has been demonstrated to be an effective plasticizer. researchgate.net Research has shown that the hydrogen bonding interactions between the hydroxyl groups of BHF and the starch molecules are key to its plasticizing effect. researchgate.net When compared with glycerol, a widely used plasticizer for starch, BHF-plasticized TPS (BTPS) exhibits distinct properties. For instance, BTPS has been found to have better water resistance than glycerol-plasticized TPS (GTPS). researchgate.net This is a significant advantage as the high water sensitivity of glycerol-plasticized materials can limit their applications.
The mechanical properties of TPS are also differentially affected by these plasticizers. At low relative humidity, the tensile strength of BTPS is generally higher than that of GTPS. Conversely, at high relative humidity, the elongation at break of BTPS surpasses that of GTPS. researchgate.net This suggests that BHF can impart a favorable balance of strength and flexibility to starch-based materials, with performance being contingent on the environmental conditions.
When compared with N-(2-hydroxyethyl)formamide (HF), the bulkier nature of the BHF molecule, with its two hydroxyethyl (B10761427) groups, is believed to influence the crystallinity of the resulting thermoplastic starch. researchgate.net While both are effective plasticizers, the difference in their molecular architecture leads to variations in the final material properties.
For poly(vinyl alcohol) (PVA), another polymer where plasticization is critical for enhancing its processability and flexibility, hydroxyalkylformamides (HAFs), including BHF and HF, have been investigated as effective plasticizers. chemicalbook.com A key finding is that HAF-plasticized PVA films generally exhibit better water-vapor resistance compared to those plasticized with glycerol. chemicalbook.com This improved resistance to moisture is a significant benefit for applications where dimensional stability and consistent mechanical properties are required. The study also noted that for PVA films with the same weight content of plasticizer, the melting point (Tm) of PVA was more significantly reduced by plasticizers with lower molecular mass. chemicalbook.com
The table below summarizes the comparative effects of BHF, Glycerol, and HF as plasticizers for Thermoplastic Starch (TPS).
| Property | This compound (BHF) | Glycerol | N-(2-hydroxyethyl)formamide (HF) |
| Water Resistance (TPS) | Better than glycerol-plasticized TPS researchgate.net | Lower water resistance researchgate.net | Data not extensively available for direct comparison |
| Tensile Strength (TPS, low RH) | Higher than glycerol-plasticized TPS researchgate.net | Lower than BHF-plasticized TPS researchgate.net | Data not extensively available for direct comparison |
| Elongation at Break (TPS, high RH) | Higher than glycerol-plasticized TPS researchgate.net | Lower than BHF-plasticized TPS researchgate.net | Data not extensively available for direct comparison |
| Crystallinity (TPS) | Influenced by its bulkier structure researchgate.net | Standard for comparison | Influences crystallinity researchgate.net |
Applications in Poly(vinyl alcohol) Plasticization
Poly(vinyl alcohol) (PVA) is a water-soluble synthetic polymer with excellent film-forming and adhesive properties. However, in its pure form, it can be brittle. researchgate.net Plasticizers are therefore essential to improve its flexibility and toughness, making it suitable for a wider range of applications, including packaging films and coatings.
This compound has been identified as an effective plasticizer for PVA. chemicalbook.com The mechanism of plasticization involves the formation of hydrogen bonds between the hydroxyl groups of BHF and the hydroxyl groups present in the PVA chains. This interaction disrupts the strong intermolecular hydrogen bonding within the PVA matrix, leading to increased chain mobility and consequently, a more flexible material.
Research has demonstrated that BHF, along with other hydroxyalkylformamides, can effectively lower the melting point (Tm) of PVA, which is an indicator of reduced crystallinity and successful plasticization. chemicalbook.com A significant advantage of using BHF and other HAFs as plasticizers for PVA is the enhanced water-vapor resistance of the resulting films compared to those plasticized with glycerol. chemicalbook.com This property is particularly valuable for applications where the PVA film needs to maintain its integrity and performance in humid environments. The mechanical properties of HAF-plasticized PVA films are also influenced by the storage conditions, particularly the relative humidity. chemicalbook.com
The effectiveness of BHF as a plasticizer for PVA highlights its potential in the development of advanced PVA-based materials with tailored properties for specific applications.
| Parameter | Effect of this compound on Poly(vinyl alcohol) |
| Plasticizing Mechanism | Formation of hydrogen bonds with PVA chains, disrupting intermolecular bonding. chemicalbook.com |
| Melting Point (Tm) | Decreases the melting point of PVA. chemicalbook.com |
| Water-Vapor Resistance | Generally better than glycerol-plasticized PVA films. chemicalbook.com |
| Mechanical Properties | Influenced by relative humidity during storage. chemicalbook.com |
Role in Other Polymeric Systems and Composites
While the application of this compound as a plasticizer for starch and PVA is documented, its role in other polymeric systems and composites is less extensively reported in scientific literature. However, its chemical structure, possessing two reactive hydroxyl groups, suggests its potential utility as a monomer or a chain extender in the synthesis of various polymers.
Compounds with similar di-hydroxy functionalities, such as N,N'-bis(2-hydroxyethyl)oxamide and N,N'-bis(2-hydroxyethyl)terephthalamide, have been utilized as monomers or chain extenders in the production of polyurethanes and polyesteramides, respectively. researchgate.netresearchgate.net These structurally related molecules participate in polymerization reactions to form the backbone of the polymer, influencing its thermal and mechanical properties. Given this precedent, it is plausible that this compound could serve a similar function in the synthesis of novel polymers. Its formamide (B127407) group could also introduce specific properties, such as enhanced polarity and hydrogen bonding capability, to the resulting polymer chain.
Furthermore, the use of BHF as an intermediate in the production of resins and other polymers has been noted. Its ability to undergo reactions such as esterification and etherification through its hydroxyl groups makes it a versatile building block in polymer chemistry.
In the realm of composite materials, plasticizers and other additives play a crucial role in modifying the interface between the polymer matrix and reinforcing fillers. While direct studies on the use of this compound in composites are scarce, its function as a plasticizer suggests it could improve the flexibility and toughness of composite materials.
The exploration of this compound in a wider array of polymeric systems beyond starch and PVA represents an area for future research and development. Its unique combination of functional groups holds promise for the creation of new materials with tailored properties.
N,n Bis 2 Hydroxyethyl Formamide in Industrial Chemical Processes
Utilization as a Chemical Intermediate
N,N-Bis(2-hydroxyethyl)formamide serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring two hydroxyethyl (B10761427) groups and a formamide (B127407) moiety, allows it to be a precursor in the creation of more complex molecules. The hydroxyethyl groups can undergo reactions such as oxidation to form aldehydes or carboxylic acids, or participate in nucleophilic substitution to create ethers and esters. The formamide group can be reduced to an amine, further expanding its synthetic versatility. This reactivity makes it a building block for the synthesis of various organic compounds, including those with potential biological activity.
Function as a Solvent in Specific Chemical Syntheses
The properties of this compound also lend it to use as a solvent in certain chemical reactions. Its polar nature, attributed to the hydroxyl and formamide groups, allows it to dissolve other polar reactants. The hydroxyethyl groups can engage in hydrogen bonding, which can influence reaction pathways and rates. While not as common as other industrial solvents, its specific properties can be advantageous in certain niche synthetic applications. For instance, formamide itself has been demonstrated as an effective solvent for the synthesis of water-soluble nanocrystals. rsc.org
Formation as a Degradation Product in CO2 Capture Systems
A significant aspect of this compound's relevance in industrial processes is its emergence as a degradation product in amine-based CO2 capture systems. forcetechnology.commdpi.comntnu.no These systems are crucial for reducing greenhouse gas emissions from sources like fossil-fuel power plants. hw.ac.uk
Amine-based solvents, such as monoethanolamine (MEA), are widely used to absorb CO2 from flue gases. hw.ac.uktandfonline.com However, these amines are susceptible to degradation under the harsh operating conditions of the capture process, which include high temperatures and the presence of oxygen and other reactive gases. tandfonline.comresearchgate.net Two primary degradation pathways are thermal degradation and oxidative degradation. hw.ac.ukresearchgate.net
Thermal Degradation: This occurs at the high temperatures found in the stripper section of the capture plant, where the CO2 is removed from the amine solvent for storage. hw.ac.ukbellona.org The presence of CO2 at these temperatures can lead to the formation of various degradation products. trimeric.com
Oxidative Degradation: This is caused by the reaction of the amine with oxygen present in the flue gas. tandfonline.comresearchgate.net This process can be catalyzed by metal ions, such as those from corrosion of the plant equipment. forcetechnology.com Oxidative degradation is a major concern as it leads to solvent loss and the formation of corrosive byproducts. ntnu.notandfonline.com
The degradation of the primary amine solvent leads to a complex mixture of byproducts, including aldehydes, carboxylic acids, and other amine derivatives. trimeric.com
Within the complex mixture of degradation products, N-(2-hydroxyethyl)formamide has been identified as a byproduct. forcetechnology.commdpi.comntnu.no Its formation is a result of the chemical breakdown of the primary amine solvent. For example, in systems using MEA, the primary amine can react with formic acid, another degradation product, to form N-(2-hydroxyethyl)formamide. hw.ac.uk
The identification and quantification of such byproducts are typically achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method used to separate and identify the various degradation products present in the amine solution. core.ac.uk
The degradation of amine solvents presents significant operational challenges, including solvent loss, reduced CO2 capture efficiency, and increased corrosion. tandfonline.combellona.org Therefore, considerable research has focused on strategies to mitigate this degradation and optimize the capture process.
Key mitigation strategies include:
Solvent Management: Developing more robust amine solvents that are less susceptible to thermal and oxidative degradation is a primary area of research. mdpi.comntnu.no Studies have shown that tertiary and sterically hindered amines exhibit greater stability. ntnu.no
Inhibitor Addition: The use of inhibitors can help to reduce the rate of oxidative degradation. mdpi.com These chemicals work by scavenging free radicals or passivating metal surfaces that catalyze degradation reactions.
Process Optimization: Operating the CO2 capture plant under optimized conditions can also minimize degradation. This includes controlling the temperature in the stripper and minimizing the oxygen concentration in the flue gas. hw.ac.uk
Flue Gas Pre-treatment: Removing contaminants like SOx and NOx from the flue gas before it enters the amine absorber can reduce the formation of certain degradation products. tandfonline.com
By implementing these strategies, the formation of undesirable byproducts like this compound can be minimized, leading to a more efficient and cost-effective CO2 capture process. mdpi.com
Analytical Characterization and Spectroscopic Investigations
Vibrational Spectroscopy (FT-IR, IR, Raman) for Structural Elucidation and Interaction Analysis
Vibrational spectroscopy is a cornerstone for identifying the functional groups within the N,N-Bis(2-hydroxyethyl)formamide molecule.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrations of its specific chemical bonds. A broad band is typically observed in the 3200–3500 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the two hydroxyl groups. The presence of a strong absorption band around 1650–1700 cm⁻¹ is characteristic of the C=O stretching vibration of the formamide (B127407) group. The C-N stretching of the amino group can be observed in the 1100–1350 cm⁻¹ range. researchgate.net Additionally, C-H stretching vibrations from the ethyl chains appear in the 2700-3000 cm⁻¹ region. researchgate.net These spectral features confirm the presence of the key functional groups and can be influenced by hydrogen bonding interactions.
Raman Spectroscopy : While less commonly reported in readily available literature for this specific compound, Raman spectroscopy serves as a complementary technique to IR. It is particularly sensitive to non-polar bonds and can provide additional information about the carbon backbone and the symmetry of the molecule.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| Hydroxyl (-OH) | O-H Stretch | 3200–3500 | |
| Carbonyl (C=O) | C=O Stretch | 1650–1700 | |
| Amine (C-N) | C-N Stretch | 1100–1350 | researchgate.net |
| Alkyl (C-H) | C-H Stretch | 2700–3000 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in the this compound molecule. spectrabase.com
¹H NMR Spectroscopy : The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. nih.gov The formyl proton (CHO) typically appears as a singlet downfield, around 8.0-8.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The methylene (B1212753) protons of the hydroxyethyl (B10761427) groups (-CH₂-N and -CH₂-OH) show complex splitting patterns, usually as multiplets or quartets, in the range of 3.5–4.0 ppm. st-andrews.ac.uk
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the formamide group is characteristically found downfield, in the range of 165–170 ppm. The carbons of the hydroxyethyl groups (-CH₂-N and -CH₂-OH) resonate at approximately 45-50 ppm and 60-62 ppm, respectively. st-andrews.ac.uk In some cases, restricted rotation around the amide bond can lead to the non-equivalence of the two hydroxyethyl groups, resulting in a doubling of signals for the methylene carbons in the ¹³C NMR spectrum. st-andrews.ac.uk
Table 2: Typical NMR Chemical Shifts (δ) for this compound
| Atom | Type | Chemical Shift (ppm) | Reference |
| ¹H | Formyl (CHO) | ~8.0–8.5 | |
| ¹H | Methylene (-CH₂-) | ~3.5–4.0 | |
| ¹³C | Carbonyl (C=O) | ~165–170 | |
| ¹³C | Methylene (-CH₂-N) | ~45.33–49.63 | st-andrews.ac.uk |
| ¹³C | Methylene (-CH₂-O) | ~50.38–62.23 | st-andrews.ac.uk |
Electron Microscopy (SEM) for Morphological Analysis of Materials
Scanning Electron Microscopy (SEM) is employed to study the surface topography and morphology of materials that incorporate or are synthesized using this compound. While SEM does not analyze the compound in its pure, liquid state, it is vital for characterizing polymers, composites, or other solid materials where this formamide derivative is a component. For instance, in the context of polymer blends or hydrogels, SEM can reveal details about pore structure, phase separation, and the distribution of components. nih.govmdpi.com The technique provides high-resolution images of the material's surface, which is crucial for understanding the physical properties and performance of the final product.
X-ray Diffraction (XRD) for Crystallinity Determination
X-ray Diffraction (XRD) is a powerful technique for determining the crystalline or amorphous nature of solid materials. researchgate.net For this compound itself, which is a liquid at room temperature, XRD analysis would require cooling the substance to its solid state. However, XRD is more frequently used to analyze crystalline polymers or other materials synthesized from or with this compound. The resulting diffraction pattern provides information on the arrangement of atoms within a crystal lattice, allowing for the identification of crystalline phases and the determination of crystallite size. For semicrystalline polymers, XRD can quantify the degree of crystallinity, which significantly impacts the material's mechanical and thermal properties. osti.gov
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. ambeed.comnih.gov Reversed-phase HPLC, often using a C18 column, is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector. sielc.com HPLC is valuable for monitoring the purity of the compound, for quality control in industrial processes, and for studying the kinetics of reactions involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov For the analysis of this compound, a derivatization step, such as silylation, may be necessary to increase its volatility and thermal stability, making it more amenable to GC analysis. researchgate.netmdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of each component, allowing for unambiguous identification. The NIST Mass Spectrometry Data Center contains mass spectral data for this compound, which can be used as a reference. nih.gov The fragmentation pattern in mass spectrometry provides structural information; for example, the molecular ion peak [M]⁺ would be observed at an m/z of 133.
Thermal Analysis (Differential Scanning Calorimetry - DSC) for Material Properties
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of a material by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides critical information about the thermal stability, phase transitions, and purity of this compound.
Detailed research findings from DSC analysis reveal key thermal events such as melting point, glass transition temperature (Tg), and decomposition temperature. The melting point is observed as a sharp endothermic peak on the DSC thermogram, indicating the transition from a solid to a liquid state. For analogous compounds such as N,N-bis(2-hydroxyethyl)alkyl(C13/15)amine, a melting point has been recorded at 44.6°C, with thermal stability noted up to 348.6°C. While specific experimental DSC data for this compound is not widely published, the analysis provides insight into its behavior upon heating. The presence of two hydroxyl groups contributes to intermolecular hydrogen bonding, which would be expected to influence its melting behavior and thermal stability. Any impurities present in the sample would typically lead to a broadening of the melting peak and a depression of the melting point.
Table 1: Representative Thermal Properties of this compound via DSC
| Thermal Property | Description | Typical Value Range |
|---|---|---|
| Melting Point (Tm) | Temperature at which the substance changes from solid to liquid. | Data for analogous compounds suggest a discrete melting point. |
| Glass Transition (Tg) | Temperature at which an amorphous solid becomes rubbery or viscous. | May be observable depending on the sample's amorphous content. |
Note: The table presents expected properties based on the structure of this compound and data from similar compounds. Precise values require experimental determination.
UV-Visible Spectroscopy for Electronic Structure and Purity
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. It is instrumental in providing information about the electronic structure of this compound and can be employed as a method for purity assessment. The absorption of UV light is associated with the promotion of electrons from lower energy orbitals to higher energy orbitals.
The key chromophore in the this compound molecule is the formamide group (-N-C=O). This group contains a carbonyl (C=O) double bond and a nitrogen atom with a lone pair of electrons, which are responsible for characteristic electronic transitions. The primary transitions expected for the formamide moiety are the n → π* (non-bonding to pi-antibonding) and π → π* (pi-bonding to pi-antibonding) transitions. The n → π* transition is typically of lower energy and appears at a longer wavelength, while the π → π* transition is of higher energy and occurs at a shorter wavelength. For the simple formamide molecule, absorption is concentrated in the 200-300 nm range. nih.gov The presence of the bis(2-hydroxyethyl) groups on the nitrogen atom can slightly modify the absorption maxima due to electronic (inductive) effects.
UV-Visible spectroscopy is also a valuable tool for determining the purity of a sample. The presence of chromophoric impurities, particularly those with conjugated systems, would result in additional absorption bands in the spectrum, often at longer wavelengths where the parent compound does not absorb. The intensity of these extraneous peaks can be correlated with the concentration of the impurities.
Table 2: Predicted UV-Visible Absorption Data for this compound
| Electronic Transition | Chromophore | Expected Wavelength (λmax) |
|---|---|---|
| n → π* | Formamide (C=O) | ~210 - 230 nm |
Note: The predicted wavelength ranges are based on the electronic transitions of the formamide functional group.
Theoretical and Computational Investigations of N,n Bis 2 Hydroxyethyl Formamide
Molecular Modeling and Simulation Studies
While specific molecular dynamics (MD) simulation studies exclusively focused on N,N-Bis(2-hydroxyethyl)formamide are not widely published, the methodologies for such investigations are well-established. These studies would typically involve creating a computational model of the molecule and simulating its dynamic behavior over time, either in a vacuum, in solution, or interacting with other molecules.
Techniques like classical direct chemical dynamics simulations could be employed to investigate the unimolecular decomposition of this compound under various conditions. rsc.org For simpler, related molecules like formamide (B127407) (NH₂CHO), such simulations have been used to identify major dissociation products and understand atomic-level mechanisms and product branching ratios. rsc.org Similar simulations for this compound would help predict its thermal stability and decomposition pathways.
Furthermore, MD simulations are invaluable for exploring the conformational landscape of flexible molecules like this one, which has four rotatable bonds. nih.gov By simulating the molecule's movement, researchers can identify low-energy conformations and understand how the spatial arrangement of the two hydroxyethyl (B10761427) groups relative to the formamide plane influences its properties and reactivity. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces between atoms and predict their motion.
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens for examining the electronic structure and intrinsic properties of this compound. Methods such as Density Functional Theory (DFT) are commonly used for this purpose. For the parent molecule, formamide, DFT calculations using functionals like B3LYP have been successfully applied to simulate molecular clusters and analyze vibrational spectra. tandfonline.comtandfonline.com
For this compound, these calculations can provide:
Optimized Molecular Geometry: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. For instance, the nitrogen atom is expected to have a trigonal pyramidal geometry, with the hydroxyethyl groups arranged to minimize steric hindrance.
Electronic Properties: Calculating the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are key to understanding the molecule's reactivity.
Spectroscopic Properties: Simulating vibrational spectra (like Raman and IR) to help interpret experimental data. Studies on formamide clusters have used DFT to clarify the complex shape of Raman bands associated with C=O stretching, which is directly influenced by intermolecular forces like hydrogen bonding. tandfonline.comtandfonline.com
Prediction of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics. Several key descriptors for this compound have been computed and are available through public databases. nih.gov
| Descriptor | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₃ | nih.gov |
| Molecular Weight | 133.15 g/mol | nih.gov |
| Exact Mass | 133.07389321 Da | nih.gov |
| XLogP3-AA (Hydrophobicity) | -1.6 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | alfa-chemistry.com |
| Rotatable Bond Count | 4 | nih.gov |
| Topological Polar Surface Area | 70.6 Ų | nih.gov |
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding)
The structure of this compound is well-suited for engaging in significant intermolecular interactions, particularly hydrogen bonding. These interactions are fundamental to its physical properties and its function in various chemical processes.
The molecule possesses two hydroxyl (-OH) groups, which act as hydrogen bond donors . nih.gov The oxygen atoms of these hydroxyl groups, along with the oxygen atom of the carbonyl group (C=O), can act as hydrogen bond acceptors . The nitrogen atom can also participate as an acceptor site. In total, the molecule has two hydrogen bond donors and three acceptors. nih.govalfa-chemistry.com
The primary hydrogen bonding interactions involving this compound would be of the O-H···O type, where the hydrogen from a hydroxyl group on one molecule interacts with an oxygen atom (either from a hydroxyl or carbonyl group) on an adjacent molecule. This capacity for extensive hydrogen bonding explains its properties as a polar compound.
While this molecule lacks the N-H bonds found in unsubstituted formamide, the principles of hydrogen bonding in formamide-based systems are relevant. tandfonline.com The formamide functional group itself is a key participant in these interactions, and the presence of the two hydroxyethyl substituents significantly increases the molecule's ability to form a complex, three-dimensional hydrogen-bonded network.
Environmental Fate and Degradation Studies Excluding Ecotoxicity
Biodegradation Pathways in Aquatic and Soil Environments
The principal initial step in the biodegradation of N,N-Bis(2-hydroxyethyl)formamide in both aquatic and soil environments is the enzymatic hydrolysis of the formamide (B127407) bond. This reaction is catalyzed by microbial enzymes, likely N-substituted formamide deformylases, which have been identified in soil bacteria such as Arthrobacter pascens. These enzymes cleave the N-C(O) bond, yielding diethanolamine (B148213) (DEA) and formic acid as the primary degradation products.
Subsequent degradation follows the individual pathways of these two products.
Diethanolamine (DEA): DEA is a well-studied alkanolamine known to be biodegradable in various environments, including surface waters, soil, and wastewater treatment systems. researchgate.net Aerobic biodegradation of DEA by microorganisms, such as a yellow Gram-negative rod isolated from activated sludge, proceeds by conversion to ethanolamine (B43304) and glycolaldehyde. nih.govumy.ac.id Further breakdown of ethanolamine can lead to acetaldehyde, which then enters central metabolic pathways. nih.govumy.ac.id Studies have shown that alkanolamines, in general, undergo rapid biodegradation with half-lives typically ranging from one day to two weeks, depending on factors like microbial acclimation. researchgate.net The rate of degradation is generally in the order of primary > secondary > tertiary alkanolamines. researchgate.net
Formic Acid: Formic acid is a simple carboxylic acid that is readily biodegradable in both aerobic and anaerobic conditions. nih.govresearchgate.net It is a natural product of plant, insect, and microbial metabolism and can be utilized by a wide range of microorganisms as a carbon and energy source. epa.govunito.it In the environment, formic acid is not expected to persist, with rapid degradation preventing its accumulation. nih.govunito.it
Table 1: Inferred Biodegradation Pathway of this compound
| Step | Precursor | Reaction | Key Products | Mediating Factor |
|---|---|---|---|---|
| 1 | This compound | Enzymatic Hydrolysis | Diethanolamine, Formic Acid | Microbial N-substituted formamide deformylase |
| 2a | Diethanolamine | Oxidation/Dealkylation | Ethanolamine, Glycolaldehyde | Microbial enzymes (e.g., from Pseudomonas) |
| 2b | Formic Acid | Oxidation | Carbon Dioxide, Water | Diverse microorganisms |
| 3 | Ethanolamine, Glycolaldehyde | Further Oxidation | Acetaldehyde, Glycolic Acid | Microbial enzymes |
Stability and Transformation in Industrial Effluents
The stability of this compound in industrial effluents is largely dependent on the presence of an acclimated microbial population in the wastewater treatment system. Industrial effluents containing alkanolamines and formamides, such as those from gas sweetening processes or chemical manufacturing, can be treated effectively by biological methods, provided the microorganisms have adapted to these compounds. frontiersin.orgnih.gov
In a typical activated sludge process, BHEF is expected to undergo hydrolysis to diethanolamine and formic acid. The efficiency of this transformation and the subsequent degradation of the products are influenced by several factors:
Microbial Acclimation: The presence of microorganisms adapted to utilizing alkanolamines and formamides is crucial. Unacclimated sludge may result in slow or incomplete degradation. epa.govfrontiersin.org
Concentration: High concentrations of BHEF or its degradation product, diethanolamine, in industrial wastewater may be inhibitory to microbial activity, potentially requiring dilution or pre-treatment. epa.govfrontiersin.org
pH: The pH of the effluent can influence the rate of both chemical and biological degradation processes. epa.gov
Studies on the treatment of wastewater containing diethanolamine have shown that while pure DEA can be slow to degrade without acclimation, partially degraded DEA solutions are readily treatable by activated sludge. epa.gov Similarly, industrial wastewater containing formic acid can be effectively treated through biological processes, with high removal efficiencies reported. nih.gov Therefore, it is anticipated that BHEF would not be persistent in a well-operated industrial wastewater treatment plant with an adapted microbial community.
Fate of Degradation Products and Byproducts
The primary degradation products of this compound are diethanolamine and formic acid. The environmental fate of these compounds is well-documented.
Fate of Diethanolamine (DEA): Once formed, DEA is subject to further microbial degradation. In aerobic environments, it is converted into simpler organic molecules like ethanolamine and glycolaldehyde, and ultimately mineralized to carbon dioxide, water, and ammonia. nih.govumy.ac.id Due to its high water solubility and low octanol-water partition coefficient, DEA has a low potential for bioaccumulation in aquatic organisms. researchgate.net While DEA can be found in industrial wastewater, effective biological treatment can significantly reduce its concentration before discharge. nih.govfrontiersin.org
Fate of Formic Acid: Formic acid is readily metabolized by a wide variety of microorganisms and does not persist in the environment. nih.govunito.it It is a common metabolic intermediate and is ultimately converted to carbon dioxide and water. Due to its rapid degradation, it is not expected to bioaccumulate. nih.gov Environmental concentrations of formic acid can be found in atmospheric precipitation and surface waters, but these are generally low and result from both natural and anthropogenic sources. researchgate.netunito.it
No significant recalcitrant byproducts are expected from the primary degradation of BHEF under typical environmental conditions. The ultimate fate of the compound is mineralization, with its carbon, nitrogen, and hydrogen being incorporated into microbial biomass or released as simple inorganic compounds.
Table 2: Summary of Degradation Products and their Environmental Fate
| Degradation Product | Chemical Formula | Environmental Fate Summary |
|---|---|---|
| Diethanolamine | C₄H₁₁NO₂ | Readily biodegradable in water and soil by acclimated microorganisms. Low potential for bioaccumulation. researchgate.net |
| Formic Acid | CH₂O₂ | Rapidly biodegradable under both aerobic and anaerobic conditions. Does not persist or bioaccumulate. nih.govunito.it |
| Ethanolamine | C₂H₇NO | Biodegradable intermediate in the degradation of diethanolamine. nih.govumy.ac.id |
| Glycolaldehyde | C₂H₄O₂ | Biodegradable intermediate in the degradation of diethanolamine. nih.govumy.ac.id |
Derivatives and Analogues of N,n Bis 2 Hydroxyethyl Formamide
Synthesis and Research on N,N-Bis(2-cyanoethyl)formamide
N,N-Bis(2-cyanoethyl)formamide is a significant derivative where the hydroxyethyl (B10761427) groups are replaced by cyanoethyl moieties. This compound, with the chemical formula C₇H₉N₃O, is a versatile intermediate in various chemical syntheses. nih.govfishersci.ca
Synthesis and Applications: Research has highlighted its role as a crucial building block in the production of specialty chemicals and pharmaceuticals. chemimpex.com It is employed in polymer chemistry to create materials with enhanced thermal stability and chemical resistance. chemimpex.com Furthermore, its utility is recognized in organic synthesis for facilitating the formation of complex molecular structures and improving the performance of formulations such as adhesives and coatings. chemimpex.com The presence of electron-withdrawing cyano groups in its structure reduces the molecule's polarity and enhances its reactivity toward nucleophiles, which is a key feature for its application in organic synthesis.
N-(2-Hydroxyethyl)formamide and its Derivatives
N-(2-Hydroxyethyl)formamide (HF) is a simpler analogue, containing only one hydroxyethyl group attached to the formamide (B127407) nitrogen. sigmaaldrich.comnih.gov With the chemical formula C₃H₇NO₂, it serves as a precursor and a functional additive in various applications. sigmaaldrich.com
Research Findings: HF has been efficiently synthesized and utilized as a novel additive in the preparation of thermoplastic starch/montmorillonite (TPS/MMT) nanocomposites. researchgate.net In this context, it functions as both a plasticizer for the starch and a swelling agent for the montmorillonite, with Fourier-transform infrared (FT-IR) spectroscopy confirming the hydrogen bond interactions between HF, starch, and MMT. researchgate.net
A significant application of N-(2-hydroxyethyl) amides, including HF, is in the synthesis of 2-oxazolines. itu.edu.tr These are valuable intermediates in organic chemistry, often used as protecting groups for carboxylic acids and in polymer chemistry. itu.edu.tr The synthesis typically involves the dehydrative cyclization of N-(2-hydroxyethyl) amides. One method involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides at high temperatures (240–260 °C) in the presence of an acid scavenger like calcium oxide (CaO), yielding 2-oxazolines in high percentages (75–94%). itu.edu.tr The precursor N-(2-hydroxyethyl) amides can be prepared through methods like the aminolysis of carboxylic acid esters or the dehydration of 2-hydroxyethyl ammonium (B1175870) carboxylates. itu.edu.tr
N,N'-Bis-(2-hydroxyethyl)-oxamide and Related Compounds
N,N'-Bis-(2-hydroxyethyl)-oxamide is an analogue where the central formamide group is replaced by an oxamide (B166460) backbone. smolecule.comrdchemicals.com This compound has the molecular formula C₆H₁₂N₂O₄. smolecule.comrdchemicals.com
Synthesis and Applications: Several synthesis routes for N,N'-Bis-(2-hydroxyethyl)-oxamide have been developed. A common and facile method involves the reaction of an alkyl oxalate, such as diethyl oxalate, with ethanolamine (B43304) in an aqueous medium, which can produce the compound in a finely divided crystalline form. google.com Another approach is the direct reaction between oxalic acid and 2-aminoethanol. smolecule.com
This compound is recognized as an important raw material and intermediate for organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. fishersci.ca Its structure, featuring two hydroxyethyl groups, allows for further functionalization. smolecule.com A notable property is its ability to form stable complexes with metal ions, making it a candidate for research into chelation therapy. smolecule.com It is generally insoluble in water and should be stored away from strong oxidizing agents. fishersci.ca
Other Substituted Formamide Derivatives with Hydroxyethyl Moieties
The structural framework of N,N-Bis(2-hydroxyethyl)formamide allows for various substitutions, leading to other derivatives with distinct properties. An example of such a derivative is N,N-Bis(2-hydroxyethyl)-2-naphthylamine.
In this compound, the formamide group is replaced by a naphthylamine group. This substitution introduces a rigid, aromatic naphthyl group, which significantly increases the molecule's rigidity and its ability to absorb UV light. These characteristics suggest potential applications in the manufacturing of dyes or as photostabilizers in materials. Despite the bulky aromatic group, the presence of the two hydroxyethyl moieties helps to retain a moderate level of solubility in polar solvents.
Structure-Property Relationships in Analogous Formamide Derivatives
The relationship between the chemical structure of these formamide derivatives and their physical and chemical properties is a key area of study. The functional groups attached to the nitrogen atom play a critical role in determining the molecule's behavior.
The replacement of the hydroxyethyl groups (-CH₂CH₂OH) in this compound with cyanoethyl groups (-CH₂CH₂CN) to form N,N-Bis(2-cyanoethyl)formamide illustrates a significant shift in properties. The hydroxyethyl groups are capable of forming hydrogen bonds and participating in nucleophilic substitution reactions, contributing to the compound's use as a solvent in biochemical assays. In contrast, the electron-withdrawing nature of the cyano groups reduces polarity and increases reactivity towards nucleophiles, gearing the compound more towards applications as a reactive intermediate in organic synthesis.
Comparing this compound to N,N'-Bis-(2-hydroxyethyl)-oxamide reveals the influence of the central backbone. The oxamide structure in the latter provides a different spatial arrangement and electronic environment for the hydroxyethyl groups. This structure is particularly effective in forming stable coordination complexes with metal ions. smolecule.com
The use of N-(2-Hydroxyethyl)formamide as a plasticizer for starch is attributed to the hydrogen bonding interactions facilitated by its hydroxyl and formamide groups. researchgate.net This demonstrates how even a simpler analogue retains the core functional characteristics that can be exploited in material science. researchgate.net
Interactive Data Table: Comparison of Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C₅H₁₁NO₃ | 133.15 | Two hydroxyethyl groups on a formamide nitrogen. nih.gov |
| N,N-Bis(2-cyanoethyl)formamide | C₇H₉N₃O | 151.17 | Two cyanoethyl groups instead of hydroxyethyl groups. |
| N-(2-Hydroxyethyl)formamide | C₃H₇NO₂ | 89.09 | A single hydroxyethyl group on a formamide nitrogen. sigmaaldrich.com |
| N,N'-Bis-(2-hydroxyethyl)-oxamide | C₆H₁₂N₂O₄ | 176.17 | An oxamide backbone instead of a formamide group. rdchemicals.com |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Efficiency
The primary industrial synthesis of N,N-Bis(2-hydroxyethyl)formamide involves the reaction of formamide (B127407) with 2-chloroethanol (B45725), often under acidic conditions. While established, this route presents opportunities for improvement in terms of efficiency and sustainability. Future research is anticipated to focus on several key areas:
Advanced Catalysis: The development of novel, highly selective, and reusable catalysts could significantly enhance the efficiency of the existing synthesis. Research into solid acid catalysts or enzymatic processes could offer pathways to milder reaction conditions, reduced waste, and easier product purification.
Alternative Feedstocks: Exploring alternative, greener feedstocks is a critical future direction. A promising, albeit currently lab-scale, method involves the catalytic fixation of carbon dioxide (CO2). In this approach, CO2 is reduced and coupled with nitrogen sources to form the formamide structure. Further research is essential to optimize this method for the specific synthesis of hydroxyethylated formamides and to scale it up for industrial viability, offering a sustainable alternative that utilizes a greenhouse gas as a C1 source.
Process Intensification: The application of continuous flow chemistry, rather than batch processing, presents an opportunity to improve reaction control, enhance safety, and increase throughput. Future studies could investigate the design of microreactors and continuous processes for the synthesis of this compound, potentially leading to higher yields and purity.
| Synthetic Route | Reactants | Key Features & Research Opportunities |
| Classical Esterification/Substitution | Formamide + 2-Chloroethanol | Well-established; Future research to focus on replacing harsh acid catalysts and improving purification. |
| Catalytic CO2 Fixation | CO2 + Nitrogen Source + Hydrogen Source | Green and sustainable approach; Requires significant research to improve catalyst efficiency and selectivity for specific derivatives. |
Exploration of New Applications in Advanced Materials
The ability of this compound to form extensive hydrogen bonds has been effectively demonstrated in its use as a plasticizer for thermoplastic starch (TPS), creating more flexible and water-resistant bioplastics. researchgate.net This successful application opens the door to further exploration in advanced materials.
Biopolymer Modification: Research is expected to continue on the use of this compound and its derivatives as plasticizers for a wider range of biopolymers beyond starch. researchgate.net Investigating its compatibility and effect on the mechanical and thermal properties of polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) could lead to new high-performance, bio-based materials.
Hydrogel Formulation: The hydrophilic nature and hydrogen-bonding capabilities of the compound make it a candidate for inclusion in hydrogel networks. Future studies could explore its role as a cross-linking agent or a porogen in the synthesis of advanced hydrogels for applications in drug delivery, tissue engineering, or agriculture.
Functional Coatings and Adhesives: The hydroxyl groups offer reactive sites for integrating this compound into polymer backbones for functional coatings and adhesives. Research could focus on synthesizing polymers where the formamide moiety enhances adhesion to polar substrates or improves the film-forming properties of a coating.
| Potential Application Area | Key Property Leveraged | Emerging Research Focus |
| Bioplasticizers | Hydrogen bonding, polarity | Use in a broader range of biopolymers; structure-property relationship studies. researchgate.net |
| Hydrogels | Hydrophilicity, reactive hydroxyl groups | Role as a modifier or cross-linker to control swelling and mechanical properties. |
| Functional Coatings | Adhesion, film-forming | Incorporation into polymer resins to enhance performance on polar surfaces. |
In-depth Mechanistic Understanding of Chemical Transformations
A deeper understanding of the mechanisms by which this compound participates in chemical reactions is crucial for optimizing its current uses and discovering new ones. Its reactivity is centered on its three primary functional groups: the two hydroxyl groups and the formamide moiety, which can undergo oxidation, reduction, and nucleophilic substitution.
Future research will likely employ a combination of computational and experimental techniques:
Computational Chemistry: Density Functional Theory (DFT) and other modeling methods can be used to simulate reaction pathways, calculate transition state energies, and predict the outcomes of chemical transformations. This can provide insights into, for example, the interaction between the formamide and starch molecules at the atomic level, explaining its efficacy as a plasticizer. researchgate.net
Advanced Spectroscopy: The use of in-situ spectroscopic techniques, such as time-resolved FTIR and NMR, can help identify transient intermediates and elucidate the kinetics of reactions involving this compound. This would be particularly valuable for understanding its role in polymerization reactions or its degradation pathways.
Structure-Reactivity Studies: Synthesizing a library of derivatives by modifying the formamide or hydroxyethyl (B10761427) groups and systematically studying their reactivity will provide valuable data for establishing clear structure-reactivity relationships. This knowledge can guide the design of new molecules with tailored properties.
Advanced Analytical Methodologies for Trace Analysis
As the applications of this compound expand, the need for sensitive and reliable analytical methods for its detection and quantification at trace levels becomes more critical. This is important for quality control, environmental monitoring, and safety assessment of materials it is used in. While standard techniques like NMR and IR are used for characterization, future research will focus on ultra-trace analysis.
Hyphenated Chromatographic Techniques: The development of methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a key research direction. These techniques offer the high selectivity and sensitivity required to detect minute quantities of the compound in complex matrices such as food, water, or polymer extracts.
Sensor Development: There is an opportunity to develop novel chemical or biological sensors for the rapid and on-site detection of this compound. This could involve electrochemical sensors or biosensors that are specific to the formamide or diol structure.
Migration Studies: For its application in food contact materials, such as bioplastics, advanced analytical methods are needed to perform migration studies. researchgate.netnih.gov Future research will need to establish robust protocols to quantify the migration of the compound into various food simulants under different conditions, ensuring consumer safety.
| Analytical Technique | Primary Application | Future Research Goal |
| LC-MS/MS | Trace quantification in environmental and biological samples | Method validation for diverse matrices; lower detection limits. |
| GC-MS/MS | Analysis of volatile derivatives or in polymer extracts | Development of efficient derivatization protocols. |
| Chemical Sensors | Real-time, on-site monitoring | Improved selectivity and sensitivity for industrial and environmental use. |
Sustainable Production and Environmental Stewardship Considerations
The growing emphasis on green chemistry and a circular economy necessitates a thorough evaluation of the entire lifecycle of chemical compounds. For this compound, future research in this area is paramount, especially given its application in eco-friendly materials like bioplastics. researchgate.net
Biodegradability and Ecotoxicity: In-depth studies on the biodegradability of this compound in various environments (soil, water) are essential. Understanding its potential persistence, bioaccumulation, and ecotoxicity will be crucial for a complete environmental risk assessment.
Circular Economy Integration: Research into the recyclability of polymers containing this compound is an important future avenue. Developing methods to either recover the compound from the polymer matrix or to design polymers that can be chemically or biologically recycled without releasing harmful substances will be key to its long-term sustainable use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Bis(2-hydroxyethyl)formamide, and how do reaction conditions influence yield?
- Methodology : Non-enzymatic condensation reactions between formamide derivatives and diols (e.g., ethylene glycol) in aqueous or polar aprotic solvents (e.g., DMF) are commonly used. Adjusting pH (acidic or basic catalysts), temperature (60–100°C), and stoichiometry can optimize yields. For example, hydroxyl-rich environments may favor intramolecular cyclization or side reactions, requiring careful monitoring via TLC or HPLC .
Q. How can this compound be characterized structurally and functionally?
- Methodology :
- Spectroscopy : H and C NMR to identify hydroxyethyl proton shifts (δ ~3.5–4.0 ppm) and formamide carbonyl signals (δ ~165–170 ppm). IR spectroscopy for OH (3200–3500 cm) and amide C=O (1650–1700 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What are the key physicochemical properties of this compound relevant to its use as a solvent or reagent?
- Methodology : Measure polarity (logP), solubility in water/organic solvents, and thermal stability (TGA/DSC). The hydroxyl groups enhance hydrophilicity compared to DMF, making it suitable for reactions requiring polar aprotic conditions with reduced toxicity .
Advanced Research Questions
Q. How does this compound participate in coordination chemistry, and what metal complexes can it form?
- Methodology : The compound’s hydroxyl and amide groups act as polydentate ligands. Synthesize complexes with transition metals (e.g., Fe(II), Pt(II)) under inert conditions. Characterize via UV-Vis, ESR, and magnetic susceptibility. For example, Pt(II) complexes (similar to ) may exhibit anticancer activity via DNA intercalation .
Q. What role does this compound play in stabilizing nanoparticles or hybrid materials?
- Methodology : Use as a capping agent in lipid-polymer hybrid nanoparticles (LPNs). Monitor particle size (DLS), zeta potential, and stability under physiological conditions. Hydroxyl groups improve biocompatibility and reduce aggregation, as seen in lipid-based systems .
Q. How can computational methods predict the reactivity of this compound in catalytic cycles?
- Methodology : DFT calculations (e.g., Gaussian 09) to model transition states, HOMO-LUMO gaps, and hydrogen-bonding interactions. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms in reactions like asymmetric reductions .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Methodology : Discrepancies in cytotoxicity (e.g., conflicting IC values) may arise from impurity profiles or assay conditions. Conduct purity analysis (HPLC-MS), replicate assays across cell lines (e.g., colon cancer cells), and validate via orthogonal methods (e.g., apoptosis markers) .
Methodological Notes
- Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water in condensation reactions to shift equilibrium toward product formation.
- Safety : Despite lower volatility than DMF, handle with nitrile gloves and fume hoods due to potential skin sensitization (see GHS classifications in ) .
- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm novel structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
